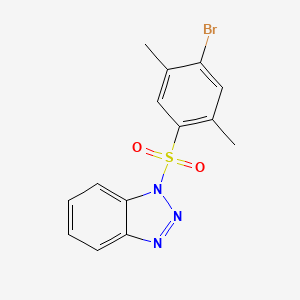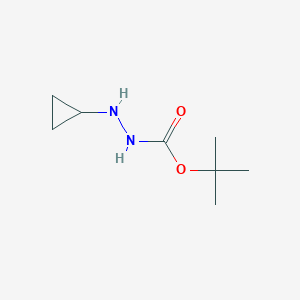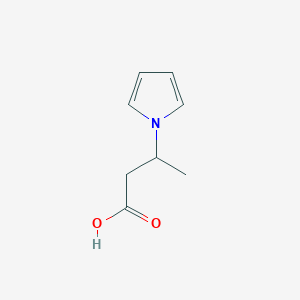
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, also known as CTAP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CTAP is a thiazolidine derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mécanisme D'action
The mechanism of action of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide inhibits the activation and nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting tumor growth. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide also activates the AMPK pathway, which is a key regulator of energy metabolism and glucose homeostasis. This results in improved insulin sensitivity and reduced blood glucose levels.
Biochemical and Physiological Effects
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels, which are beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide for lab experiments is its relatively simple synthesis method. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can be synthesized using commercially available reagents and equipment, making it easily accessible for researchers. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various disease models. However, one limitation of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide. One direction is to explore its potential therapeutic applications in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with other signaling pathways. Furthermore, the development of more water-soluble derivatives of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide may improve its bioavailability and efficacy in vivo. Overall, N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis method of N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide involves the reaction of 3-chloroaniline with thiourea in the presence of acetic acid to form N-(3-chlorophenyl)-thiourea. This is then reacted with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl N-(3-chlorophenyl)carbamothioate. The final step involves the reaction of ethyl N-(3-chlorophenyl)carbamothioate with hydrazine hydrate in the presence of acetic acid to form N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide.
Applications De Recherche Scientifique
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has been shown to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOXPANKYJHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2'-indane]-3-carbonitrile](/img/structure/B2791153.png)
![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)

![Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2791162.png)
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)



![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



